molecular formula C13H12N4 B10906945 6-(2-methyl-1H-benzimidazol-1-yl)pyridin-3-amine

6-(2-methyl-1H-benzimidazol-1-yl)pyridin-3-amine

Cat. No. B10906945
M. Wt: 224.26 g/mol
InChI Key: CQIWVCANHIOQBC-UHFFFAOYSA-N
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Description

6-(2-methyl-1H-benzimidazol-1-yl)pyridin-3-amine is a heterocyclic compound that features both a benzimidazole and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both benzimidazole and pyridine moieties in its structure suggests that it may exhibit a range of biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methyl-1H-benzimidazol-1-yl)pyridin-3-amine typically involves the formation of the benzimidazole ring followed by its attachment to the pyridine ring. One common method involves the condensation of o-phenylenediamine with a suitable aldehyde to form the benzimidazole core. This is followed by a nucleophilic substitution reaction with a halogenated pyridine derivative under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(2-methyl-1H-benzimidazol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated pyridine derivatives, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-(2-methyl-1H-benzimidazol-1-yl)pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-methyl-1H-benzimidazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-methyl-1H-benzimidazol-1-yl)pyridin-3-amine is unique due to the specific arrangement of its benzimidazole and pyridine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various fields.

properties

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

6-(2-methylbenzimidazol-1-yl)pyridin-3-amine

InChI

InChI=1S/C13H12N4/c1-9-16-11-4-2-3-5-12(11)17(9)13-7-6-10(14)8-15-13/h2-8H,14H2,1H3

InChI Key

CQIWVCANHIOQBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3=NC=C(C=C3)N

Origin of Product

United States

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